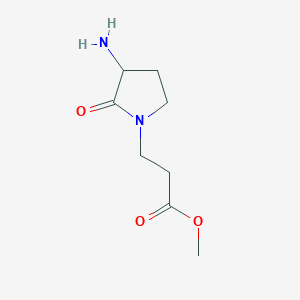
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate: is an organic compound with the molecular formula C8H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-2-oxopyrrolidine with methyl acrylate under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity and interference with metabolic processes .
Comparison with Similar Compounds
- Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- (S)-2-(Boc-amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate
Comparison: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring which is significant in many biological activities. Its molecular weight is approximately 200.25 g/mol, and it exhibits a high degree of purity (>95%) in commercial preparations .
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit the production of pro-inflammatory cytokines, demonstrating potential as a therapeutic agent for inflammatory conditions .
- Cytotoxicity and Antiproliferative Effects : In vitro assays indicate that this compound may possess cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which could be beneficial for cancer treatment .
- Antiviral Properties : Recent investigations have reported that derivatives of similar compounds exhibit antiviral activity against SARS-CoV-2, suggesting that this compound may also possess some level of antiviral efficacy .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, with an effective dose leading to more than 50% inhibition of edema formation. This suggests its potential utility in treating acute inflammatory conditions .
Cytotoxicity Profile
In a cytotoxicity assay against human fibroblast cells, this compound demonstrated an IC50 value greater than 64 μg/mL, indicating low toxicity levels for normal cells while effectively targeting cancerous cells at lower concentrations . This selectivity is crucial for developing safe therapeutic agents.
Comparative Biological Activity Table
| Activity | This compound | Reference Compound (Diclofenac) |
|---|---|---|
| Anti-inflammatory | Significant inhibition (>50% edema reduction) | ED50: 4 mg/kg |
| Cytotoxicity | IC50 > 64 μg/mL (low toxicity) | IC50 varies by cell line |
| Antiviral Activity | Modest activity against SARS-CoV-2 | Not applicable |
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
BMYPCLAGSPMBEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















